8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the third position and a methyl group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of 8-methylquinoline-3-carboxylic acid followed by cyclization . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives using reducing agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: 8-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position allows for hydrogen bonding and interaction with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the third position.
1,2,3,4-Tetrahydroquinolin-3-ol: Lacks the methyl group at the eighth position.
8-Methylquinoline: Lacks the tetrahydro and hydroxyl groups.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDLBHKTXUTKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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